molecular formula C19H15BrFN5O2 B2495784 N-(4-bromo-2-fluorophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260936-24-0

N-(4-bromo-2-fluorophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2495784
CAS No.: 1260936-24-0
M. Wt: 444.264
InChI Key: DATPVFFIGSRXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H15BrFN5O2 and its molecular weight is 444.264. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Recent research has explored the anticancer activity of 1,2,4-triazolo[4,3-a]-quinoline derivatives, which share structural similarities with N-(4-bromo-2-fluorophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide. These compounds have been studied for their effectiveness against human neuroblastoma and colon carcinoma cell lines, indicating potential as novel anticancer agents (Reddy et al., 2015).

Synthesis and Structural Diversity

The diversified synthesis of similar compounds, like 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, highlights the potential for developing structurally varied and complex fused tricyclic scaffolds. Such developments are crucial for expanding the range of biological activities and applications in scientific research (An et al., 2017).

Adenosine Receptor Antagonism and Antidepressant Potential

A class of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, related to the compound , has shown promise as adenosine receptor antagonists and potential rapid-onset antidepressants. These findings suggest a new avenue for therapeutic applications in mood disorders and neurological conditions (Sarges et al., 1990).

H1-Antihistaminic Agents

Research into 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones, which are structurally related, reveals their potential as new H1-antihistaminic agents. This indicates possible applications in treating allergic reactions and associated conditions (Alagarsamy et al., 2009).

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrFN5O2/c1-2-16-23-24-18-19(28)25(14-5-3-4-6-15(14)26(16)18)10-17(27)22-13-8-7-11(20)9-12(13)21/h3-9H,2,10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATPVFFIGSRXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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